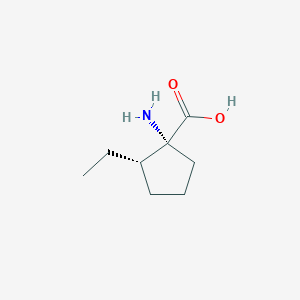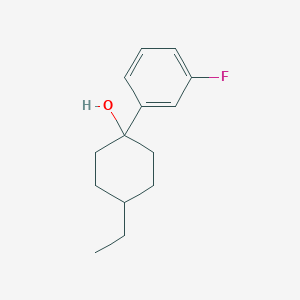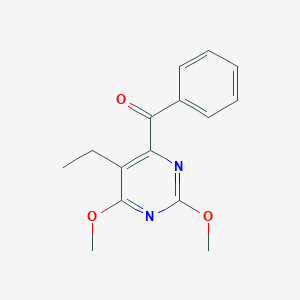![molecular formula C27H42N2O4 B12581245 2,2'-[5-(11-Hydroxyundecyloxy)-1,3-phenylene]bis[(4R)-4-ethyl-2-oxazoline] CAS No. 618911-86-7](/img/structure/B12581245.png)
2,2'-[5-(11-Hydroxyundecyloxy)-1,3-phenylene]bis[(4R)-4-ethyl-2-oxazoline]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[5-(11-Hydroxyundecyloxy)-1,3-phenylene]bis[(4R)-4-ethyl-2-oxazoline] is a complex organic compound with a unique structure that includes both oxazoline and phenylene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[5-(11-Hydroxyundecyloxy)-1,3-phenylene]bis[(4R)-4-ethyl-2-oxazoline] typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[5-(11-Hydroxyundecyloxy)-1,3-phenylene]bis[(4R)-4-ethyl-2-oxazoline] can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group, potentially forming ketones or aldehydes.
Reduction: Reduction reactions can target the oxazoline rings, leading to the formation of amines.
Substitution: The phenylene core can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
2,2’-[5-(11-Hydroxyundecyloxy)-1,3-phenylene]bis[(4R)-4-ethyl-2-oxazoline] has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in drug design and development.
Industry: It can be used in the production of advanced materials, such as coatings and adhesives, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2,2’-[5-(11-Hydroxyundecyloxy)-1,3-phenylene]bis[(4R)-4-ethyl-2-oxazoline] involves its interaction with specific molecular targets. The oxazoline rings can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The phenylene core provides structural stability, allowing the compound to maintain its integrity under various conditions.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-[1,3-Phenylene]bis[(4R)-4-ethyl-2-oxazoline]
- 2,2’-[5-(11-Hydroxyundecyloxy)-1,3-phenylene]bis[(4R)-4-methyl-2-oxazoline]
Uniqueness
What sets 2,2’-[5-(11-Hydroxyundecyloxy)-1,3-phenylene]bis[(4R)-4-ethyl-2-oxazoline] apart is the presence of the 11-hydroxyundecyloxy group, which enhances its solubility and reactivity. This makes it more versatile for various applications compared to its similar counterparts.
Propiedades
Número CAS |
618911-86-7 |
|---|---|
Fórmula molecular |
C27H42N2O4 |
Peso molecular |
458.6 g/mol |
Nombre IUPAC |
11-[3,5-bis[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy]undecan-1-ol |
InChI |
InChI=1S/C27H42N2O4/c1-3-23-19-32-26(28-23)21-16-22(27-29-24(4-2)20-33-27)18-25(17-21)31-15-13-11-9-7-5-6-8-10-12-14-30/h16-18,23-24,30H,3-15,19-20H2,1-2H3/t23-,24-/m1/s1 |
Clave InChI |
FPUVUQPWOSGSHT-DNQXCXABSA-N |
SMILES isomérico |
CC[C@@H]1COC(=N1)C2=CC(=CC(=C2)OCCCCCCCCCCCO)C3=N[C@@H](CO3)CC |
SMILES canónico |
CCC1COC(=N1)C2=CC(=CC(=C2)OCCCCCCCCCCCO)C3=NC(CO3)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methyl-N-(2-phenylethyl)pyridin-2-amine](/img/structure/B12581168.png)






propanedinitrile](/img/structure/B12581234.png)

![Ethyl 2-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]benzoate](/img/structure/B12581237.png)
![Carbamic acid, [6-(methylthio)-1,2,4,5-tetrazin-3-yl]-, phenylmethyl ester](/img/structure/B12581256.png)

![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropanamide](/img/structure/B12581267.png)
![tert-Butyl[(3-iodobut-2-en-1-yl)oxy]diphenylsilane](/img/structure/B12581269.png)
